Methyl 4,5-dichloro-2-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
methyl 4,5-dichloro-2-methylbenzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
WWBCYSXGLRRAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies of Methyl 4,5 Dichloro 2 Methylbenzoate and Analogues
Esterification Reactions
Esterification represents a fundamental and direct route to obtaining methyl benzoates from their corresponding carboxylic acids. This transformation can be accomplished through various methods, with the acid-catalyzed reaction with methanol (B129727) being a common and effective approach.
The synthesis of the target compound, Methyl 4,5-dichloro-2-methylbenzoate, is predicated on the availability of its carboxylic acid precursor, 4,5-dichloro-2-methylbenzoic acid. While the direct synthesis of the final ester is not extensively documented, the precursor acid can be prepared through chlorination of p-toluic acid. For example, treating p-toluic acid with chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride in a solvent such as methylene (B1212753) chloride yields 3,5-dichloro-4-methylbenzoic acid. chemicalbook.com A similar ortho- and meta-chlorination strategy on o-toluic acid would yield the required 4,5-dichloro-2-methylbenzoic acid.
Once the precursor acid is obtained, it can be converted to the methyl ester via standard esterification procedures, such as refluxing in methanol with a catalytic amount of strong acid (e.g., sulfuric acid). This reaction drives the equilibrium towards the formation of the ester and water.
Table 1: Conceptual Synthesis of this compound
| Reactant | Reagent/Catalyst | Product |
| 4,5-Dichloro-2-methylbenzoic Acid | Methanol (CH₃OH) / H₂SO₄ (cat.) | This compound |
Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. chemistrysteps.combyjus.com This equilibrium-driven process is typically facilitated by using an excess of the alcohol or by removing water as it forms to shift the reaction towards the product. chemistrysteps.combyjus.com Strong acids like sulfuric acid or p-toluenesulfonic acid are common catalysts that protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.orgcerritos.edu
This methodology is applicable to a wide range of substituted benzoic acids. For instance, Methyl 2,5-dichlorobenzoate (B1240473) has been synthesized by refluxing 2,5-dichlorobenzoic acid in absolute methanol with a few drops of sulfuric acid as the catalyst for 5 hours. researchgate.net The excess solvent is then removed, and the resulting solid product is filtered, washed, and recrystallized from ethanol (B145695) to yield the pure ester. researchgate.net
Table 2: Fischer Esterification of 2,5-Dichlorobenzoic Acid
| Carboxylic Acid Precursor | Alcohol | Acid Catalyst | Reaction Condition | Product | Yield |
| 2,5-Dichlorobenzoic Acid | Methanol | Sulfuric Acid | Reflux (5 hours) | Methyl 2,5-dichlorobenzoate | 88% researchgate.net |
Derivatization of Benzoic Acid Scaffolds
Beyond direct esterification, the synthesis of functionalized methyl dichlorobenzoates often involves the derivatization of a pre-existing benzoic acid or ester scaffold. These reactions include reduction of substituents, methylation of hydroxyl groups, and more complex carbon-carbon bond-forming reactions to build intricate molecular architectures.
The synthesis of Methyl 4,5-dichloro-2-(hydroxymethyl)benzoate can be achieved through the reduction of a suitable precursor. A documented method involves the reduction of a related methyl benzoate (B1203000) derivative where the 2-methyl group is oxidized to a functional group amenable to reduction, such as an aldehyde. In one procedure, the starting material is dissolved in tetrahydrofuran (B95107) (THF) and cooled to 0°C. prepchem.comprepchem.com A reducing agent, specifically borane-methyl sulfide (B99878) complex (BMS), is then added to the solution. The reaction is allowed to warm to room temperature and proceeds for approximately 16 hours. prepchem.comprepchem.com The reaction is subsequently quenched with methanol at 0°C. After removal of volatile components, the desired product is isolated and purified using flash chromatography, yielding Methyl 4,5-dichloro-2-(hydroxymethyl)benzoate. prepchem.comprepchem.com
Table 3: Reduction to Methyl 4,5-dichloro-2-(hydroxymethyl)benzoate
| Starting Material (Conceptual) | Reagent | Solvent | Conditions | Product |
| Methyl 4,5-dichloro-2-formylbenzoate | Borane-methyl sulfide | THF | 0°C to Room Temp., 16h | Methyl 4,5-dichloro-2-(hydroxymethyl)benzoate |
The synthesis of Methyl 3,5-dichloro-2-methoxybenzoate can be part of a multi-step process for producing herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid). A related analogue, Methyl 3,6-dichloro-2-methoxybenzoate, is synthesized by methylating an alkali metal salt of 3,6-dichlorosalicylic acid. google.com This methylation is performed using an agent such as methyl chloride or dimethyl sulfate (B86663) at temperatures ranging from 60 to 160°C. google.com A similar strategy could be employed for the 3,5-dichloro analogue, starting from 3,5-dichlorosalicylic acid. The initial step would be esterification to form methyl 3,5-dichloro-2-hydroxybenzoate, followed by methylation of the hydroxyl group to yield the final methoxy (B1213986) product.
Table 4: Synthetic Approach for Methyl 3,5-dichloro-2-methoxybenzoate
| Intermediate | Reagent/Catalyst | Product |
| Methyl 3,5-dichloro-2-hydroxybenzoate | Methylating Agent | Methyl 3,5-dichloro-2-methoxybenzoate |
Complex derivatives such as Methyl (E)-4-{2,2-dichloro-1-[(substitutedphenyl)diazenyl]vinyl}benzoate are synthesized from phenylhydrazone precursors. nih.gov These precursors are obtained from the reaction of methyl 4-formylbenzoate (B8722198) with corresponding phenylhydrazines. The synthesis of the final dichlorodiazadiene derivatives is then carried out through the reaction of the phenylhydrazone with carbon tetrachloride (CCl₄). nih.gov
The reaction is typically performed in a solvent like dimethyl sulfoxide (B87167) (DMSO), with tetramethylethylenediamine (TMEDA) and a catalytic amount of copper(I) chloride (CuCl). nih.gov The reaction mixture is stirred for 1-3 hours until the starting Schiff base is consumed, as monitored by thin-layer chromatography (TLC). The product is then isolated by pouring the mixture into a dilute HCl solution and extracting with dichloromethane. nih.gov
Table 5: Synthesis of Methyl (E)-4-{2,2-dichloro-1-[(substitutedphenyl)diazenyl]vinyl}benzoate Derivatives
| Phenylhydrazone Precursor | Reagents | Solvent | Conditions |
| Methyl (E)-4-[(2-phenylhydrazineylidene)methyl]benzoate | CCl₄, TMEDA, CuCl (cat.) | DMSO | Room Temp., 1-3 hours |
Organometallic Coupling Approaches for Methyl Benzoate Derivatives
Organometallic coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecules from simpler precursors. pressbooks.pub These methods are particularly valuable for synthesizing substituted methyl benzoate derivatives by creating new bonds to the aromatic ring.
One prominent class of reagents used in these transformations is the lithium diorganocopper compounds, often referred to as Gilman reagents (LiR2Cu). pressbooks.publibretexts.org These reagents effectively couple with organohalides (chlorides, bromides, and iodides) where one of the organic groups from the Gilman reagent replaces the halogen atom. libretexts.orglibretexts.org This reaction is versatile and can be applied to aryl, vinylic, and alkyl halides, making it a suitable method for introducing a wide range of substituents onto a methyl benzoate framework. pressbooks.publibretexts.org The general mechanism involves the oxidation of copper from Cu(I) to Cu(III), followed by an SN2-like substitution and subsequent reductive elimination to form the final product and regenerate a Cu(I) species. libretexts.org
Another powerful organometallic approach is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane (like a boronic acid or ester) and an organohalide or triflate. libretexts.org The Suzuki coupling is widely used to create biaryl compounds, styrenes, and conjugated systems. libretexts.org For the synthesis of methyl benzoate derivatives, a halogenated methyl benzoate could be reacted with an aryl boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
| Reaction Type | Reagents | Typical Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Gilman Coupling | Lithium diorganocopper (LiR₂Cu) + Organohalide (R'-X) | Diethyl ether solvent | Coupled hydrocarbon (R-R') | libretexts.orglibretexts.org |
| Suzuki-Miyaura Coupling | Organoborane (e.g., Aryl boronic acid) + Organohalide (Ar'-X) | Palladium(0) catalyst, Base | Biaryl or substituted aromatic (Ar-Ar') | libretexts.org |
Advanced Synthetic Strategies
Advanced synthetic strategies provide sophisticated tools for the construction of highly functionalized and complex molecules, including derivatives of methyl benzoate. These methods often employ transition metal catalysis to achieve high efficiency and selectivity.
Palladium is a highly versatile transition metal in catalysis, capable of promoting a vast array of organic transformations. mdpi.com In the context of methyl benzoate synthesis, palladium catalysts are instrumental in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds.
The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming C-N bonds. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base. It can be used to synthesize N-aryl derivatives, which are important in pharmaceuticals and materials science. researchgate.net For instance, a halogenated methyl benzoate could be coupled with various amines to produce aminobenzoate derivatives.
Palladium catalysts are also employed in the synthesis of heterocyclic structures that may incorporate a benzoate moiety. For example, the synthesis of 2-substituted benzothiazoles can be achieved from thiobenzanilides through a palladium-catalyzed process involving C-H functionalization and intramolecular C-S bond formation. acs.org Such strategies highlight the potential for palladium catalysis to construct complex heterocyclic systems appended to or derived from methyl benzoate structures. acs.org The mechanism of these reactions often involves a catalytic cycle with steps such as oxidative addition, migratory insertion, and reductive elimination. acs.org
| Reaction Name | Reactants | Key Features | Application | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Forms C-N bonds | Synthesis of aryl amines and derivatives | researchgate.net |
| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Compound | Forms C-C bonds | Synthesis of biaryls and substituted aromatics | libretexts.org |
| C-H Functionalization/Cyclization | Substituted Anilides (e.g., Thiobenzanilides) | Intramolecular bond formation (e.g., C-S) | Synthesis of heterocyclic compounds like benzothiazoles | acs.org |
Alpha-halogenated ketones are versatile intermediates in organic synthesis. nih.gov The synthesis of these compounds is most commonly achieved through the direct halogenation of an enolizable ketone using electrophilic halogens like Br₂ or Cl₂ under acidic or basic conditions. nih.govlibretexts.org
Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl is first protonated, followed by deprotonation at the alpha-carbon to form the enol, which is the rate-determining step. libretexts.orglibretexts.org The nucleophilic enol then attacks the halogen to form the α-halo ketone. libretexts.org This method typically results in halogenation at the more substituted α-carbon, as this leads to the more stable enol intermediate. youtube.com
In contrast, base-catalyzed halogenation proceeds through an enolate intermediate. The enolate, being negatively charged, reacts very rapidly with the halogen. youtube.com This method favors halogenation at the less sterically hindered α-carbon. youtube.com A notable application of base-catalyzed halogenation is the haloform reaction, which occurs with methyl ketones. libretexts.orgyoutube.com In this reaction, the methyl group is repeatedly halogenated to form a trihalomethyl group, which then acts as a leaving group, ultimately yielding a carboxylate and a haloform (e.g., chloroform, bromoform). libretexts.orgyoutube.com
While not a direct route to methyl benzoates, α-halo ketones can serve as precursors to various aromatic systems. For instance, α-bromo ketones can be dehydrobrominated using a hindered base like pyridine (B92270) to form α,β-unsaturated ketones, which are valuable building blocks in further syntheses. libretexts.org
| Condition | Intermediate | Regioselectivity | Key Characteristics | Reference |
|---|---|---|---|---|
| Acid-Catalyzed | Enol | More substituted α-carbon | Rate is independent of halogen concentration. | libretexts.orglibretexts.org |
| Base-Catalyzed | Enolate | Less substituted α-carbon | Subsequent halogenations are faster; can lead to haloform reaction for methyl ketones. | youtube.com |
Methyl benzoate derivatives can serve as rigid aromatic units or flexible side chains in the construction of macrocyclic structures. The synthesis of these large, cyclic molecules is a significant area of research due to their applications in host-guest chemistry, molecular recognition, and materials science.
The incorporation of methyl benzoate moieties often relies on standard esterification or amidation reactions to link the benzoate unit to other components of the macrocycle. For example, a diacid chloride could be reacted with a molecule containing two hydroxyl or amino groups to form a macrocyclic polyester (B1180765) or polyamide, where a functionalized methyl benzoate could be part of either precursor.
Palladium-catalyzed cross-coupling reactions are also instrumental in macrocyclization. An appropriately substituted methyl benzoate derivative, for instance one bearing both a halide and a boronic acid, could undergo intramolecular Suzuki coupling to form a macrocycle containing a biaryl linkage. The efficiency of such macrocyclization reactions depends heavily on factors like precursor concentration (high dilution favors intramolecular reactions), the choice of catalyst, and the inherent strain of the resulting macrocyclic ring. The development of migratory functionalization of C-H bonds via palladium migration represents an advanced strategy for synthesizing complex benzoheterocyclic compounds that could be incorporated into larger structures. nih.gov
Mechanistic Investigations of Reactions Involving Methyl 4,5 Dichloro 2 Methylbenzoate and Analogues
Oxidation Mechanisms
The electrochemical oxidation of aryl methyl groups, such as the one present in Methyl 4,5-dichloro-2-methylbenzoate, is a process that has been investigated through studies of analogous compounds. The general mechanism for the anodic oxidation of activated aryl methylene (B1212753) groups often proceeds through the formation of radical intermediates. mdpi.com The initial step in the electrochemical oxidation of many organic molecules, including those with benzylic C-H bonds, involves a single electron transfer (SET) to generate a radical cation. nih.gov
Research into the electrochemical oxidation of various amines and other organic molecules has established a general pathway that can be extrapolated to aryl methyl groups. mdpi.comnih.gov This pathway typically involves:
Initial Oxidation : The molecule undergoes a one-electron oxidation at the anode to form a radical cation. mdpi.com
Deprotonation : The radical cation then deprotonates from the α-carbon (the methyl group in this case) to yield a neutral radical. mdpi.com
Second Oxidation or Disproportionation : This radical can then undergo a second oxidation step to form a cation (an iminium cation in the case of amines) or participate in a disproportionation reaction. mdpi.com
In the context of methylarenes, mediators like phthalimide (B116566) N-oxyl (PINO) can facilitate hydrogen-atom-transfer (HAT) from the benzylic C-H bond, generating a benzylic radical. nih.gov This radical is then trapped by other species in the reaction mixture. nih.gov Studies on the anodic oxidation of activated methylene groups have shown that this can lead to the formation of alcohols and ketones. The specific products formed can be influenced by the presence of other substances; for instance, the presence of tert-butyl alcohol can lead to the formation of tertiary butyl ethers.
The oxidation potential is a key parameter in these reactions. A comparison of the oxidation potentials of an allene (B1206475), an alkene, and an alkyne showed that the allene had the lowest oxidation potential, suggesting its relative ease of oxidation. acs.org This highlights that the structure of the molecule significantly influences its susceptibility to electrochemical oxidation.
Table 1: General Steps in Electrochemical Oxidation of Aryl Methyl Groups
| Step | Description | Intermediate Species |
| 1 | One-electron oxidation at the anode. | Radical Cation |
| 2 | Loss of a proton from the methyl group. | Benzylic Radical |
| 3 | Further reaction of the radical. | Cation or other products |
The synthesis of methyl benzoates, including analogues of this compound, is commonly achieved through the acid-catalyzed esterification of the corresponding benzoic acids with methanol (B129727). mdpi.comresearchgate.net This reaction pathway is a fundamental conversion method for carboxylic acids. The mechanism involves the activation of the carbonyl group of the carboxylic acid by an acid catalyst, which can be a Brønsted acid (like H₂SO₄) or a Lewis acid. researchgate.netresearchgate.net
Recent studies have explored the use of solid acid catalysts, such as zirconium-based catalysts, for these esterification reactions. mdpi.comresearchgate.net In one study, a zirconium-titanium solid acid (ZT10) with a Zr:Ti molar ratio of 1.2:1 was found to be highly effective. mdpi.comresearchgate.net The proposed mechanism for this Lewis acid-catalyzed reaction is as follows:
The Lewis acid activates the carbonyl group of the benzoic acid.
Methanol, acting as a nucleophile, attacks the activated carbonyl carbon.
A water molecule is eliminated to form the final methyl benzoate (B1203000) product. researchgate.net
The effectiveness of these solid acid catalysts has been demonstrated for a variety of substituted benzoic acids, including those with both electron-donating and electron-withdrawing groups. mdpi.com An advantage of using solid acids is their ease of separation from the reaction mixture and their potential for reuse without a significant loss of performance. mdpi.com The acid strength of these catalysts is a critical factor; the ZT10 catalyst was determined to be a solid superacid. researchgate.net
Table 2: Performance of Zirconium-Titanium Solid Acid Catalyst in Esterification
| Catalyst | Zr:Ti Molar Ratio | Catalytic Activity | Reusability |
| ZT10 | 1.2:1 | Highest among tested ratios | Demonstrated |
| Zirconium alone | N/A | Poor | Not specified |
Nucleophilic Reactivity Studies
The reactivity of this compound can be inferred from studies on analogous structures, such as 4,5-dichlorophthalic anhydride (B1165640). Cyclic anhydrides are effective electrophiles that react with various nucleophiles. nih.govchemrxiv.org The reaction typically involves a nucleophilic attack on one of the carbonyl carbons, leading to the opening of the anhydride ring. saskoer.ca
A study on the chemical reactivity of 4,5-dichlorophthalic anhydride with nucleophiles like thiosemicarbazide (B42300) and various amines demonstrated the formation of carboxylic acid derivatives. nih.gov The reaction involves a hydrolysis-like ring opening and the addition of the nucleophile. chemrxiv.org The general mechanism for the reaction with an amine involves:
Nucleophilic Attack : The amine attacks a carbonyl carbon of the anhydride.
Tetrahedral Intermediate Formation : A tetrahedral intermediate is formed.
Ring Opening : The ring opens by breaking a carbon-oxygen bond, with the carboxylate acting as a leaving group. saskoer.ca
Proton Transfer : A final deprotonation step, often by a second equivalent of the amine, yields the final amide product. saskoer.ca
The specific products depend on the nucleophile used. For example, reaction with 2-amino-thiophene-3-carboxylic acid ethyl ester in boiling glacial acetic acid yielded a phthalimide derivative. nih.gov The electron-deficient nature of the aromatic ring in dichlorinated compounds, due to the electron-withdrawing effects of the halogens, influences the reactivity of these sites towards nucleophilic attack. nih.gov
Table 3: Reactivity of 4,5-Dichlorophthalic Anhydride with Various Nucleophiles
| Nucleophile | Reaction Conditions | Product Type |
| 2-amino-thiophene-3-carboxylic acid ethyl ester | Boiling glacial acetic acid | Phthalimide derivative |
| 4-aminothiophene-3-methylcarboxylate hydrochloride | DMF (basic medium) | Phthalimide derivative |
| 2-amino-5-methyl-benzoic acid | Refluxing glacial acetic acid | Dicarboxylic acid derivative |
| 3-amino-2-naphthoic acid | Refluxing glacial acetic acid | Dicarboxylic acid derivative |
Degradation Pathways
The biodegradation of chlorinated aromatic compounds like dichlorotoluenes, which are structurally related to this compound, has been studied in microorganisms such as Ralstonia sp. strain PS12. nih.gov This strain can utilize 2,4-, 2,5-, and 3,4-dichlorotoluene (B105583) as growth substrates. nih.gov The degradation pathway for these compounds typically involves the formation of dichloromethylcatechols as central intermediates. nih.govnih.gov
The degradation is initiated by peripheral enzymes that activate the aromatic ring. nih.gov One key initial step is dioxygenation, where a dioxygenase enzyme incorporates two oxygen atoms into the aromatic ring, leaving the methyl group intact. nih.gov The resulting dichloromethylcatechols are then further metabolized through a chlorocatechol ortho-cleavage pathway. nih.gov
The key enzymatic steps in this pathway are:
Dioxygenation : A dioxygenase (like TecA tetrachlorobenzene dioxygenase) converts the dichlorotoluene to a dichloromethylcatechol. nih.gov
Intradiol Cleavage : A chlorocatechol 1,2-dioxygenase cleaves the aromatic ring of the dichloromethylcatechol between the two hydroxyl groups. nih.gov
Cycloisomerization : A chloromuconate cycloisomerase converts the ring-cleavage product into a dienelactone. nih.govnih.gov This step can also involve dehalogenation. nih.gov
Hydrolysis : A dienelactone hydrolase hydrolyzes the dienelactone. nih.gov
Reduction : A maleylacetate (B1240894) reductase is also involved in the final stages of the pathway, leading to intermediates of central metabolism. nih.gov
The specific substitution pattern of the chlorine and methyl groups on the catechol intermediate significantly affects its subsequent enzymatic processing and whether dehalogenation occurs efficiently. nih.govasm.org For instance, 5-chloro-3-methylcatechol (B1196421) is subject to quantitative dehalogenation, whereas 4-chloro-3-methylcatechol is poorly dehalogenated due to the kinetic properties of the cycloisomerases. nih.govasm.org
Table 4: Key Enzymes in the Degradation of Dichlorotoluenes
| Enzyme | Function in Pathway |
| Toluene/Tetrachlorobenzene Dioxygenase | Initial dioxygenation of the aromatic ring to form a catechol. |
| Chlorocatechol 1,2-Dioxygenase | Ortho-cleavage of the catechol ring. |
| Chloromuconate Cycloisomerase | Conversion of the muconate to a dienelactone; may involve dehalogenation. |
| Dienelactone Hydrolase | Hydrolysis of the dienelactone intermediate. |
| Maleylacetate Reductase | Further processing of intermediates towards central metabolism. |
Spectroscopic Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by analyzing the vibrations of its bonds.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within Methyl 4,5-dichloro-2-methylbenzoate. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds in the molecule.
The most prominent features in the IR spectrum of an aromatic ester like this compound are the carbonyl (C=O) stretch and the C-O stretches. The carbonyl group gives rise to a strong, sharp absorption peak typically found in the range of 1715-1730 cm⁻¹. This position is slightly lower than that of saturated esters due to conjugation with the aromatic ring.
Additionally, two distinct C-O stretching vibrations are characteristic of the ester group. The C-C-O stretching absorption is expected between 1250 and 1310 cm⁻¹, while the O-C-C stretch appears in the 1100 to 1130 cm⁻¹ region. The spectrum will also display absorptions due to the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of chlorine substituents on the aromatic ring would be indicated by C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Ar-H | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | -CH₃ | 2950 - 2990 | Medium |
| Carbonyl C=O Stretch | Ester (C=O) | 1715 - 1730 | Strong |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium |
| Asymmetric C-O-C Stretch | Ester (C-O) | 1250 - 1310 | Strong |
| Symmetric O-C-C Stretch | Ester (O-C) | 1100 - 1130 | Strong |
| C-Cl Stretch | Ar-Cl | 700 - 800 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons. The spectrum is expected to show three distinct signals.
The methyl group of the ester (-COOCH₃) will produce a singlet at approximately 3.9 ppm. The methyl group attached to the aromatic ring (-CH₃) will also appear as a singlet, but further upfield, around 2.4-2.5 ppm. The aromatic region will feature two singlets corresponding to the two non-equivalent aromatic protons. The proton at position 3 (H-3) is expected to appear around 7.8 ppm, while the proton at position 6 (H-6) should be found at a slightly higher field, around 7.5 ppm. The downfield shift of H-3 is due to the deshielding effect of the adjacent ester group.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (Position 3) | ~7.8 | Singlet | 1H |
| Ar-H (Position 6) | ~7.5 | Singlet | 1H |
| -COOCH₃ | ~3.9 | Singlet | 3H |
| Ar-CH₃ | ~2.4 - 2.5 | Singlet | 3H |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are anticipated.
The carbonyl carbon of the ester group will be the most downfield signal, typically around 165-167 ppm. The aromatic carbons will appear in the range of 125-140 ppm. The carbons directly attached to the chlorine atoms (C-4 and C-5) will be shifted downfield due to the electronegativity of chlorine. The quaternary carbons of the ring (C-1, C-2, C-4, C-5) will generally show weaker signals than the protonated carbons (C-3, C-6). The methyl carbon of the ester group (-COOCH₃) is expected around 52 ppm, and the methyl carbon on the aromatic ring (Ar-CH₃) will be the most upfield signal, at approximately 20-22 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 - 167 |
| C-2 | ~138 - 140 |
| C-4 | ~133 - 135 |
| C-5 | ~132 - 134 |
| C-1 | ~130 - 132 |
| C-3 | ~129 - 131 |
| C-6 | ~126 - 128 |
| -COOCH₃ | ~52 |
| Ar-CH₃ | ~20 - 22 |
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, in this compound, since all proton signals are expected to be singlets, no cross-peaks would be observed in the COSY spectrum, confirming the lack of proton-proton coupling.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would show a cross-peak between the proton at ~7.8 ppm and its attached carbon (C-3), the proton at ~7.5 ppm and its carbon (C-6), the ester methyl protons at ~3.9 ppm and their carbon at ~52 ppm, and the ring methyl protons at ~2.4-2.5 ppm and their carbon at ~20-22 ppm.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₈Cl₂O₂), the molecular weight is approximately 219.06 g/mol .
The mass spectrum would show a characteristic molecular ion peak cluster (M, M+2, M+4) due to the presence of two chlorine atoms, with a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) group (-•OCH₃) to give an [M-31]⁺ ion, or the loss of the methyl group (-•CH₃) to give an [M-15]⁺ ion. Subsequent loss of carbon monoxide (CO) from the [M-31]⁺ fragment is also a common fragmentation pattern for esters.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Fragment | Description |
| 218, 220, 222 | [C₉H₈³⁵Cl₂O₂]⁺, [C₉H₈³⁵Cl³⁷ClO₂]⁺, [C₉H₈³⁷Cl₂O₂]⁺ | Molecular ion peak cluster |
| 203, 205, 207 | [M - CH₃]⁺ | Loss of a methyl radical |
| 187, 189, 191 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 159, 161, 163 | [M - OCH₃ - CO]⁺ | Loss of a methoxy radical followed by loss of carbon monoxide |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Analogues
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the determination and quantification of volatile and semi-volatile compounds. In the analysis of complex matrices, such as plasma, analogues of the target compound are often employed as internal standards to ensure accuracy and precision.
A notable application involves the determination of the serotonin (B10506) antagonist MDL 72222 and its metabolites, where various dichlorobenzoate analogues serve as internal standards. nih.gov The analytical method includes liquid-liquid extraction, derivatization, and subsequent detection by GC-MS. nih.gov For instance, a 3,4-dichlorobenzoate (B1239242) analogue is utilized as an internal standard for the quantification of 3,5-dichlorobenzoic acid, a metabolite. nih.gov Such methods are validated for specificity and sensitivity, with defined quantification ranges. nih.gov The use of these analogues is critical for correcting variations during sample preparation and analysis, thereby enabling reliable pharmacokinetic studies. nih.gov
Table 1: Internal Standards Used in GC-MS Analysis of MDL 72222 and its Metabolites
| Analyte | Internal Standard Used |
|---|---|
| MDL 72222 | d3-MDL 72222 |
| N-desmethyl-MDL 72222 | 3-methyl-5-chlorobenzoate analogue |
| 3,5-dichlorobenzoic acid | 3,4-dichlorobenzoate analogue |
| Glycine conjugate of 3,5-dichlorobenzoic acid | 3,4-dichlorobenzoate analogue |
| MDL 72222-N-oxide | 3,4-dichlorobenzoate analogue |
Data sourced from a study on the determination of MDL 72222 and its metabolites. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Product Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and characterizing reaction products, particularly for compounds that are not sufficiently volatile for GC-MS. This technique was employed to propose the mechanism of electrochemical oxidation of the pesticide Paclobutrazol, which shares structural similarities with substituted aromatic compounds. researchgate.net The analysis of electrolysis products via LC-MS allows for the elucidation of complex reaction pathways. researchgate.net
Similarly, 2,5-dichlorobenzoic acid is a known intermediate in the synthesis of Methyl 2,5-dichlorobenzoate (B1240473), a plant growth regulator. researchgate.net LC-MS is a suitable technique for monitoring such syntheses, identifying the desired product, and detecting any byproducts or unreacted starting materials. The high sensitivity and specificity of LC-MS make it invaluable for analyzing the components of a reaction mixture.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for the analysis of polar, thermally labile, and high-molecular-weight compounds. It is often coupled with tandem mass spectrometry (MS/MS) for structural elucidation. ESI-MS/MS has been effectively used as a rapid screening tool to study the reactivity of structurally related chemicals with biological molecules like oligonucleotides. nih.gov
In a study involving various bromo- and methyl-substituted benzoquinones, ESI-MS/MS was used to investigate their binding to single-stranded and double-stranded oligonucleotides. nih.gov The research found that the degree of bromination and methylation significantly influenced the interaction. Notably, the presence of methyl groups was found to hinder the interactions of bromoquinones with the oligonucleotides, as evidenced by a 100-fold lower binding constant for 2,5-dimethyl-3,6-dibromo-1,4-benzoquinone compared to its non-methylated analogues. nih.gov This demonstrates the capability of ESI-MS to discern subtle structural influences on chemical reactivity. nih.gov
Table 2: ESI-MS/MS Analysis of Benzoquinone-Oligonucleotide Interactions
| Compound | Interaction with Single-Stranded Oligonucleotide | Key Finding |
|---|---|---|
| 2,6-dibromo-1,4-benzoquinone (2,6-DBBQ) | Formed 1:1 adducts | Strong binding observed. |
| 2,5-dibromo-1,4-benzoquinone (2,5-DBBQ) | Formed 1:1 adducts | Strong binding observed. |
| 2,5-dimethyl-3,6-dibromo-1,4-benzoquinone (DMDBBQ) | Formed 1:1 adducts | Binding constant was 100-fold lower, indicating hindrance by methyl groups. nih.gov |
| 2,3,5,6-tetrabromo-1,4-benzoquinone (TBBQ) | No adducts formed; bromide transfer detected. | Reactivity involves bromide transfer rather than adduct formation. nih.gov |
This table summarizes findings on the differential interactions of structurally related bromo- and methyl-benzoquinones with oligonucleotides. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for characterizing compounds containing chromophores, such as the aromatic ring in benzoate (B1203000) esters. The absorption of UV or visible light by the molecule results in electronic transitions between energy levels, and the resulting spectrum is characteristic of the compound's structure.
For aromatic esters, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions of the benzene (B151609) ring and n → π* transitions of the carbonyl group. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the type and position of substituents on the aromatic ring. For the related compound Methyl 4-methylbenzoate, a maximum absorption has been recorded at 354 nm. nih.gov This technique is valuable for confirming the presence of the aromatic ester structure and for quantitative analysis based on the Beer-Lambert law.
Table 3: UV Spectral Data for a Benzoate Analogue
| Compound | Maximum Absorption (λmax) |
|---|---|
| Methyl 4-methylbenzoate | 354 nm nih.gov |
Data for a structurally related aromatic ester. nih.gov
Crystallographic and Structural Studies
Single Crystal X-ray Diffraction Analysis
Detailed information on the precise three-dimensional shape, bond lengths, and bond angles of Methyl 4,5-dichloro-2-methylbenzoate is not available.
A definitive analysis of how molecules of this compound arrange themselves in a crystal lattice and the specific non-covalent interactions that govern this packing is not possible without experimental data. This includes the following specific interactions:
Analysis of Molecular Packing and Intermolecular Interactions
Halogen-Halogen Contacts (Cl⋯Cl)
An article fulfilling the user's specific outline can be produced if and when the crystal structure of this compound is determined and published.
Dihedral Angle Analysis of Molecular Fragments
The dihedral angle, which describes the angle between two intersecting planes, is a critical parameter in molecular crystallography. It defines the conformation of the molecule by detailing the rotational orientation of different functional groups relative to one another.
In a structural study of Methyl 2,5-dichlorobenzoate (B1240473), a compound with a similar substitution pattern, the dihedral angle between the plane of the benzene (B151609) ring and the planar ester group was determined to be 39.22 (3)°. researchgate.net This torsion indicates a significant twist from coplanarity, a conformation likely adopted to minimize steric hindrance between the substituents on the benzene ring and the methyl ester group. A similar non-planar arrangement can be anticipated in this compound, where steric strain may be even more pronounced due to the presence of the additional methyl group at the 2-position.
Table 1: Dihedral Angle in a Related Dichlorinated Methyl Benzoate (B1203000)
| Compound | Molecular Fragments | Dihedral Angle (°) | Reference |
|---|---|---|---|
| Methyl 2,5-dichlorobenzoate | Benzene ring and Planar ester group | 39.22 (3) | researchgate.net |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a comprehensive understanding of the crystal packing environment.
Quantification of Intermolecular Contact Contributions
To understand the forces stabilizing the crystal lattice, it is crucial to quantify the relative contributions of different types of intermolecular contacts. While data for the specific title compound is unavailable, analysis of structurally similar compounds, such as methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate and its derivatives, provides a representative breakdown of these interactions. iucr.org
Table 2: Percentage Contributions of Intermolecular Contacts in Structurally Related Methyl Benzoate Derivatives
| Interaction Type | Compound (I) Contribution (%) | Compound (II) Contribution (%) | Compound (III) Contribution (%) | Reference |
|---|---|---|---|---|
| H···H | 33.5 | 39.7 | 37.0 | iucr.org |
| Cl···H/H···Cl | 20.5 | 14.4 | 19.1 | iucr.org |
| C···H/H···C | 14.3 | 14.5 | 16.0 | iucr.org |
| O···H/H···O | 8.1 | 6.6 | 8.7 | iucr.org |
Two-Dimensional Fingerprint Plot Interpretation
Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a detailed summary of the intermolecular contacts in the crystal. nih.gov These plots display the closest distance from the surface to an atom inside (dᵢ) versus the closest distance to an atom outside (dₑ). researchgate.net Each point on the plot represents a unique pair of (dᵢ, dₑ) on the Hirshfeld surface, and the density of these points reflects the prevalence of that particular contact type.
The key features of a 2D fingerprint plot are the distinct "spikes" or "wings". The characteristics and positions of these spikes are indicative of specific intermolecular interactions:
H···H Interactions: These are typically represented by a large, diffuse region in the middle of the plot, reflecting the high abundance of these contacts across the molecular surface. nih.gov
Halogen···H Interactions (e.g., Cl···H): These contacts appear as sharp, well-defined spikes. The sharpness and length of the spikes indicate the strength and directionality of the interaction, with longer spikes corresponding to shorter, more significant contacts.
O···H/H···O Interactions: These hydrogen bonding interactions also produce characteristic sharp spikes on the plot, often located symmetrically, representing the donor and acceptor components of the bond. researchgate.net
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method to investigate the electronic structure of many-body systems. For a molecule like Methyl 4,5-dichloro-2-methylbenzoate, DFT calculations would provide valuable information.
Geometry Optimization and Electronic Structure Analysis
A primary step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. This process would yield precise bond lengths, bond angles, and dihedral angles. Following optimization, an electronic structure analysis could reveal details about the molecular orbitals, electron density distribution, and the locations of electrophilic and nucleophilic sites.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
DFT calculations are routinely used to predict spectroscopic data. For this compound, this would involve calculating the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) vibrational frequencies. These predicted spectra serve as a valuable tool for interpreting experimental data and confirming the molecular structure.
Correlation of Experimental and Theoretical Spectroscopic Data
In a typical study, theoretically predicted spectroscopic parameters are compared with experimentally obtained data. A strong correlation between the calculated and experimental NMR and IR spectra would provide a high degree of confidence in the structural assignment of this compound.
Quantum Chemical Calculation Methods
Beyond DFT, other quantum chemical methods can be applied to explore various molecular properties.
Prediction of Structural and Thermodynamic Properties
Quantum chemical calculations can be used to predict a range of structural and thermodynamic properties. This includes, but is not limited to, dipole moment, polarizability, and thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy.
Investigation of Molecular Reactivity Indices
To understand the chemical behavior of this compound, molecular reactivity indices can be calculated. These indices, derived from the electronic structure, include parameters like ionization potential, electron affinity, electronegativity, and chemical hardness. Such data helps in predicting the reactivity of the molecule in various chemical reactions.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
Potential Energy Surface Scans for Tautomerism and Rotational Barriers
This subsection would typically involve mapping the potential energy of the molecule as a function of specific dihedral angles. For this compound, key rotational barriers would likely be associated with the C-C bond connecting the ester group to the benzene (B151609) ring and the C-O bond within the ester group. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface is generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for interconversion. Such an analysis would provide insight into the most stable three-dimensional shape of the molecule and the energy required to transition between different conformations. Tautomerism is less likely to be a significant factor for this specific molecule as it lacks the typical functional groups that readily undergo tautomeric transformations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity.
A hypothetical FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. The spatial distribution of the HOMO would indicate regions of the molecule most likely to act as an electron donor in a reaction (nucleophilic sites), while the distribution of the LUMO would highlight electron-accepting regions (electrophilic sites). For this molecule, the electron-withdrawing chlorine atoms and the ester group would be expected to significantly influence the energies and localizations of these orbitals.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals corresponding to Lewis structures (i.e., bonds and lone pairs).
An NBO analysis for this compound would quantify the electron density in the bonds between atoms and in the lone pairs on atoms like oxygen and chlorine. It would also reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. These interactions can provide deeper insights into the electronic structure and stability of the molecule beyond a simple Lewis structure depiction. For instance, interactions between the lone pairs of the chlorine and oxygen atoms with the antibonding orbitals of the benzene ring could be quantified.
Aromaticity Studies (e.g., HOMA analysis)
Aromaticity is a key property of cyclic, planar molecules with delocalized π-electron systems, leading to enhanced stability. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify aromaticity. It evaluates the deviation of bond lengths within a ring from an ideal aromatic reference.
A HOMA analysis for the benzene ring of this compound would involve calculating the HOMA index based on its optimized geometric structure. The value would range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system. The substituents on the benzene ring (two chlorine atoms, a methyl group, and an ester group) would cause some distortion of the ring and deviations in bond lengths, likely resulting in a HOMA value slightly less than 1. This would provide a quantitative measure of the degree of aromaticity retained in the substituted ring.
Based on a comprehensive search of available scientific literature and chemical databases, there is currently insufficient public information to generate a detailed article on “this compound” that adheres to the specific structure and topics requested.
Extensive searches for this particular compound in the contexts of advanced materials, specialty chemical synthesis, fluorescent dyes, molecular recognition, and electrochemistry did not yield specific research findings or applications. The requested data for the subsections are not available in the public domain.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly following the provided outline for "this compound". Information available for similarly structured molecules cannot be used as it would violate the explicit instructions to focus solely on the specified compound.
Applications in Advanced Materials and Chemical Synthesis
Applications in Medicinal Chemistry Research
Methyl 4,5-dichloro-2-methylbenzoate serves as a valuable building block in medicinal chemistry, primarily owing to the specific arrangement of its functional groups on the benzene (B151609) ring. The dichloro substitution pattern, combined with the methyl and methyl ester groups, provides a scaffold that can be strategically modified to develop novel therapeutic agents. The electron-withdrawing nature of the chlorine atoms influences the reactivity of the aromatic ring, making it a candidate for various coupling reactions used in the synthesis of complex molecules.
While direct applications of this compound in commercially available drugs are not extensively documented, the utility of its structural isomers is well-established, suggesting its potential in similar synthetic strategies. For instance, the related compound Methyl 2,5-dichlorobenzoate (B1240473) is recognized as a drug intermediate. researchgate.net It is widely used in synthetic organic chemistry for the preparation of various heterocyclic compounds, such as 2,5-disubstituted-1,3,4-oxadiazoles, which are known for their diverse biological activities. researchgate.net
Furthermore, research into compounds with similar substitution patterns underscores the potential of the 4,5-dichloro-2-methyl arrangement in creating bioactive molecules. Studies on derivatives of 4-chloro-2-mercapto-5-methylbenzenesulfonamide, which features a comparable substitution on the aromatic ring, have revealed significant antitumor activity against various human tumor cell lines. nih.govresearchgate.net One such derivative demonstrated high selectivity against renal cancer cells. nih.gov These findings highlight the importance of this substitution pattern in the design of new anticancer agents, providing a strong rationale for the exploration of this compound as a precursor for novel therapeutics.
Intermediate in the Production of Specific Chemical Products
This compound is a key intermediate in the synthesis of a variety of chemical products, particularly within the agrochemical industry. Its specific structure allows it to be a versatile precursor for more complex molecules with desired biological or material properties. The reactivity of the ester group and the potential for substitution reactions on the aromatic ring make it a valuable component in multi-step synthetic pathways.
In the agrochemical sector, compounds structurally related to this compound have found direct applications. For example, its isomer, Methyl 2,5-dichlorobenzoate, is utilized as a plant growth regulator and a fungicide. herts.ac.uk This indicates the potential for dichlorinated methylbenzoate derivatives in developing new agents for crop protection.
Moreover, the core structure of a 2-methyl-substituted benzoic acid is a recognized component in the synthesis of modern herbicides. A patent for the preparation of an intermediate for the herbicide Topramezone describes a molecule, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl) benzoic acid, which is built upon a 2-methyl-4-substituted benzoic acid framework. google.com This demonstrates the relevance of the substitution pattern present in this compound for the creation of sophisticated herbicidal compounds. The presence of the dichloro groups on the 4 and 5 positions of the ring in this compound offers a unique starting point for the synthesis of new agrochemicals with potentially enhanced efficacy or novel modes of action.
Interactive Data Table: Applications of Structurally Related Dichlorinated Benzoates
| Compound Name | Application Area | Specific Use/Significance |
| Methyl 2,5-dichlorobenzoate | Medicinal Chemistry | Intermediate for bioactive 1,3,4-oxadiazoles. researchgate.net |
| Methyl 2,5-dichlorobenzoate | Agrochemicals | Used as a plant growth regulator and fungicide. herts.ac.uk |
| 4-chloro-2-mercapto-5-methylbenzenesulfonamide Derivatives | Medicinal Chemistry | Exhibit significant antitumor activity. nih.gov |
| 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl) benzoic acid | Agrochemicals | Intermediate in the synthesis of the herbicide Topramezone. google.com |
Q & A
Q. What are the most efficient synthetic routes for Methyl 4,5-dichloro-2-methylbenzoate, and how can reaction conditions be optimized?
this compound can be synthesized via esterification of 4,5-dichloro-2-methylbenzoic acid using methanol under acid catalysis (e.g., sulfuric acid) or via nucleophilic substitution of a pre-functionalized benzoyl chloride derivative. Key optimization parameters include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Catalyst loading : 1–5% sulfuric acid improves esterification efficiency .
- Solvent selection : Toluene or dichloromethane enhances solubility of intermediates during substitution reactions .
Yield improvements (up to 92–98%) are achievable by employing Dean-Stark traps for water removal in esterification or using anhydrous conditions for substitution .
Q. How can purity and structural integrity be validated during synthesis?
Orthogonal analytical techniques are critical:
- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR : ¹H and ¹³C NMR confirm regiochemistry; characteristic signals include the methyl ester (~3.9 ppm, singlet) and aromatic protons (~7.2–7.5 ppm) .
- Mass spectrometry : HRMS (ESI+) verifies molecular ion [M+H]⁺ at m/z 233.9929 (calculated for C₉H₈Cl₂O₂) .
Advanced Research Questions
Q. How can overlapping NMR signals from aromatic protons and substituents be resolved for structural confirmation?
Advanced NMR strategies include:
- COSY/HSQC : Correlates coupling between adjacent protons and resolves aromatic splitting patterns.
- Solvent-induced shifts : Deuterated DMSO or acetone deshields chlorine-adjacent protons, improving signal separation .
- Computational modeling : DFT-based NMR prediction (e.g., Gaussian 09) aligns experimental and theoretical shifts to confirm regioselectivity .
Q. What methodologies are suitable for analyzing the compound’s stability under varying pH and temperature conditions?
- Kinetic studies : Monitor degradation via HPLC at accelerated conditions (40–80°C, pH 1–13). Hydrolysis of the ester group dominates under alkaline conditions (pH >10) .
- Arrhenius modeling : Predicts shelf-life at 25°C using degradation rate constants .
- Solid-state stability : TGA/DSC identifies decomposition thresholds (>150°C) .
Q. How do electronic effects of chlorine substituents influence reactivity in further functionalization (e.g., amidation or cross-coupling)?
- Hammett analysis : The σₚ values of Cl substituents (-0.23) direct electrophilic substitution to the para position relative to the ester group.
- Buchwald-Hartwig amidation : Pd-catalyzed coupling with amines requires electron-deficient aryl chlorides; 4,5-dichloro groups enhance oxidative addition kinetics .
- Suzuki-Miyaura : Chlorine acts as a leaving group in presence of Pd(PPh₃)₄, enabling biaryl synthesis .
Q. What strategies mitigate competing side reactions during halogen exchange (e.g., Cl → F substitution)?
- Anhydrous conditions : Use of dry DMF or DMSO minimizes hydrolysis.
- Selective catalysts : KF/Al₂O₃ promotes nucleophilic aromatic substitution at 120°C with >80% selectivity for mono-fluorination .
- In situ monitoring : Raman spectroscopy tracks intermediate formation to halt reactions at optimal conversion .
Methodological Challenges and Solutions
Q. How can trace impurities (e.g., residual starting materials or di-ester byproducts) be quantified and removed?
Q. What computational tools predict the compound’s bioactivity or environmental toxicity?
- QSAR models : Utilize descriptors like logP (2.1) and polar surface area (45 Ų) to estimate bioavailability .
- Docking simulations : AutoDock Vina screens for binding affinity to target enzymes (e.g., cytochrome P450) .
- ECOSAR : Predicts aquatic toxicity (LC50 ~5 mg/L for Daphnia magna) based on chlorinated aromatic structures .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points (e.g., 98–162°C in similar benzoates) – how to validate?
Q. Conflicting bioactivity data in structure-activity relationship (SAR) studies – how to reconcile?
- Meta-analysis : Pool data from PubChem and ChEMBL to identify consensus trends.
- Dose-response refinement : EC50 values vary due to assay conditions (e.g., serum content in cell cultures); standardize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
